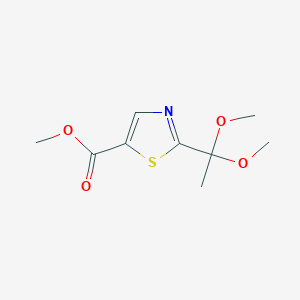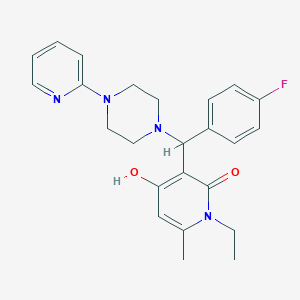![molecular formula C19H12Cl2F3NO3S B2525209 2-Cloro-bencenosulfonato de 4-{[3-Cloro-5-(trifluorometil)-2-piridinil]metil}fenilo CAS No. 338416-34-5](/img/structure/B2525209.png)
2-Cloro-bencenosulfonato de 4-{[3-Cloro-5-(trifluorometil)-2-piridinil]metil}fenilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate is a complex organic compound often used in various scientific and industrial applications. It features distinct chemical groups that make it versatile in both synthesis and functional use. The compound's structure includes a chlorinated pyridine ring, a trifluoromethyl group, and a chlorobenzenesulfonate ester linkage.
Aplicaciones Científicas De Investigación
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate has a broad spectrum of scientific applications:
Chemistry: Used as a building block in organic synthesis due to its functional groups.
Biology: Potential inhibitor in enzyme studies, affecting molecular pathways.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the manufacturing of specialty chemicals and advanced materials.
Mecanismo De Acción
Biochemical pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been used in the agrochemical and pharmaceutical industries .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on various factors including its chemical structure, the route of administration, and the individual’s metabolic rate. The presence of a trifluoromethyl group could potentially improve the metabolic stability of the compound .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the trifluoromethyl group is known to improve the stability of compounds under physiological conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate typically involves multiple steps:
Nitration: of the pyridine ring to introduce the nitro group.
Reduction: of the nitro group to form the amine.
Chlorination: of the amine to form the chloro compound.
Trifluoromethylation: to attach the trifluoromethyl group.
Esterification: to form the sulfonate ester linkage.
Industrial Production Methods
On an industrial scale, the compound is produced using optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and high-throughput screening of catalysts are commonly employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Substitution Reactions: Due to the presence of halogens and sulfonate groups.
Oxidation and Reduction: Under suitable conditions, though the stability of trifluoromethyl group generally resists oxidation.
Hydrolysis: In strong acidic or basic environments, the ester linkage can be hydrolyzed.
Common Reagents and Conditions
For Substitution: Catalysts such as palladium or copper.
For Oxidation: Agents like potassium permanganate.
For Reduction: Hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products depend on the conditions, but common ones include intermediate alcohols and substituted aromatic compounds.
Comparación Con Compuestos Similares
Similar Compounds
4-{[3-Bromo-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate
4-{[3-Chloro-5-(difluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate
Uniqueness
What sets 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate apart is the presence of both chloro and trifluoromethyl groups, which confer unique electronic and steric properties. This makes it particularly effective in specific reactions and applications compared to its analogs.
That's the lowdown on 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-chlorobenzenesulfonate. How do you feel about diving deeper into any of these sections?
Propiedades
IUPAC Name |
[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] 2-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3NO3S/c20-15-3-1-2-4-18(15)29(26,27)28-14-7-5-12(6-8-14)9-17-16(21)10-13(11-25-17)19(22,23)24/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPLTTRCYWFHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B2525127.png)


![Tert-butyl (2S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B2525135.png)
![Dimethyl 5-{bis[(4-chloroanilino)carbonyl]amino}-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2525136.png)


![N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2525142.png)
![2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2525143.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2525144.png)

![3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline](/img/structure/B2525146.png)

![N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B2525148.png)
